2-Chloro-3-(1H-pyrazol-4-yl)pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-3-(1H-pyrazol-4-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3/c9-8-7(2-1-3-10-8)6-4-11-12-5-6/h1-5H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNEPOCZTERAPRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C2=CNN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Rational Design and Synthesis of Functionalized 2 Chloro 3 1h Pyrazol 4 Yl Pyridine Derivatives
Strategic Functionalization of the Pyridine (B92270) Nucleus
The pyridine ring of 2-Chloro-3-(1H-pyrazol-4-yl)pyridine offers several positions for functionalization, which can significantly influence the molecule's electronic properties and steric profile. The introduction of various substituents onto the pyridine core is a key strategy in modulating the activity of resulting compounds, such as positive allosteric modulators (PAMs) for muscarinic acetylcholine (B1216132) receptors. nih.govnih.gov
One common approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to introduce new carbon-carbon bonds. For instance, starting with a precursor like 3-bromo-2-chloro-6-methylpyridine, the pyrazole (B372694) moiety can be installed, followed by subsequent reactions on the pyridine ring. nih.gov Research has shown that even subtle changes, like the position of the pyridine nitrogen atom or the addition of small alkyl groups, can vastly alter the biological activity of the derivatives. nih.gov
Key modifications often target the positions ortho and para to the pyridine nitrogen, which are susceptible to nucleophilic substitution or can be activated for metallation. For example, the synthesis of 2-chloro-3-(1-(cyclopentylmethyl)-1H-pyrazol-4-yl)-6-methylpyridine demonstrates the introduction of a methyl group at the 6-position of the pyridine ring. nih.gov The incorporation of functional groups is essential for enhancing the biological properties of the pyridine nucleus. nih.gov
Table 1: Examples of Functionalization on the Pyridine Nucleus
| Starting Material | Reagents and Conditions | Product | Yield |
| 5-bromo-6-chloropicolinonitrile | 1-(cyclopentylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, Pd(dppf)Cl₂, K₂CO₃, 1,4-dioxane/H₂O, 100 °C | 3-chloro-4-(1-(cyclopentylmethyl)-1H-pyrazol-4-yl)benzonitrile | 53% |
| 3-bromo-2-chloro-6-methylpyridine | Pyrazole boronic ester, PdCl₂(PPh₃)₂, Cs₂CO₃, DMF, 100 °C | 2-chloro-6-methyl-3-(1H-pyrazol-4-yl)pyridine derivative | 5-82% |
This table is interactive and can be sorted by column.
Strategic Functionalization of the Pyrazole Nucleus
The pyrazole ring within the this compound scaffold contains two nitrogen atoms and three carbon atoms, providing multiple sites for modification. Functionalization can occur at the N1 position (the unsubstituted nitrogen) or at the C3 and C5 positions of the pyrazole ring. rsc.orgnih.gov
N-alkylation of the pyrazole moiety is a common and straightforward method for introducing diverse substituents. nih.gov This is typically achieved by reacting the N-H of the pyrazole with an alkyl halide or a mesylate in the presence of a base. For example, the synthesis of pyrazole boronic esters can be followed by N-alkylation to introduce groups like cyclopentylmethyl, which can then be used in subsequent coupling reactions. nih.gov
Direct C-H functionalization of the pyrazole ring is a more advanced strategy that avoids the need for pre-functionalized starting materials. rsc.org Transition-metal-catalyzed reactions, such as those using iridium or palladium catalysts, can selectively introduce new bonds at the C3 or C5 positions. rsc.orgresearchgate.net For instance, iridium-catalyzed C-H borylation can install a boronic ester onto the pyrazole ring, which can then participate in Suzuki-Miyaura cross-coupling reactions to introduce aryl or heteroaryl groups. researchgate.net Another method is the Vilsmeier-Haack reaction, which can be used to introduce a formyl group at the C4-position of a pyrazole ring, creating a versatile intermediate for further modifications. nih.govmdpi.com
Table 2: Selected Methods for Pyrazole Ring Functionalization
| Reaction Type | Reagents and Conditions | Position of Functionalization | Resulting Group |
| N-Alkylation | Cyclopentylmethyl methanesulfonate, Base | N1 | Cyclopentylmethyl |
| C-H Borylation | [Ir(COD)OMe]₂, dtbpy, B₂pin₂, MTBE, 100 °C | C3 | Pinacol boronate |
| Vilsmeier-Haack | POCl₃, DMF | C4 | Formyl (-CHO) |
| Halogenation | N-halosuccinimides (NCS, NBS, NIS) | C3/C5 | Halogen (Cl, Br, I) |
This table is interactive and can be sorted by column.
Modification of the Chloro Substituent and its Reactivity Profiles
The 2-chloro substituent on the pyridine ring is a key reactive handle for a variety of chemical transformations. Its position alpha to the ring nitrogen makes it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. acs.org This reactivity allows for the displacement of the chloride ion by a wide range of nucleophiles, including amines, alcohols, and thiols, providing a direct route to a diverse library of functionalized derivatives.
The rate of SNAr reactions on 2-halopyridines is influenced by the nature of the halogen, with fluorine being more reactive than chlorine. acs.org However, chloropyridines are often more readily available and serve as excellent precursors. acs.org Conditions for these substitution reactions are typically mild, often requiring just a suitable base and solvent. For example, the chloro group can be displaced by a hydrazine (B178648) to form a hydrazinyl derivative, which can then be used in further cyclization reactions. heteroletters.org
Besides SNAr, the chloro group can also participate in various palladium-catalyzed cross-coupling reactions. While Suzuki couplings are common for building the initial scaffold, other reactions like Buchwald-Hartwig amination can be employed to form C-N bonds by reacting the 2-chloropyridine (B119429) moiety with various amines. researchgate.net It is important to select reaction conditions carefully to favor the desired cross-coupling pathway over potential SNAr side reactions, especially when using basic conditions. nih.gov
Table 3: Reactivity Profile of the 2-Chloro Substituent
| Reaction Type | Typical Nucleophile/Reagent | Conditions | Product Type |
| Nucleophilic Aromatic Substitution (SNAr) | Amines (R-NH₂), Alkoxides (R-O⁻), Thiolates (R-S⁻) | Base, Solvent (e.g., DMF, DMSO) | 2-Amino-, 2-Alkoxy-, 2-Thio-pyridines |
| Buchwald-Hartwig Amination | Primary/Secondary Amines | Pd catalyst, Ligand, Base | 2-Amino-pyridines |
| Suzuki Coupling | Boronic acids/esters | Pd catalyst, Base, Solvent | 2-Aryl/Alkyl-pyridines |
| Sonogashira Coupling | Terminal Alkynes | Pd/Cu catalyst, Base, Solvent | 2-Alkynyl-pyridines |
This table is interactive and can be sorted by column.
Incorporation into Fused Heterocyclic Systems
The this compound framework serves as an excellent building block for the synthesis of more complex, fused heterocyclic systems. These polycyclic structures are of great interest in drug discovery as they can present unique three-dimensional shapes for interaction with biological targets. mdpi.comresearchgate.net The construction of fused rings can be achieved by leveraging the reactivity of functional groups on both the pyridine and pyrazole rings.
One strategy involves the cyclization of substituents strategically placed on the scaffold. For instance, a 3-aminopyrazole (B16455) moiety, which can be derived from a precursor like 2-chloro-3-cyanopyridine, can undergo heterocyclization with reagents like acetylacetone (B45752) to form a fused pyrimidine (B1678525) ring, leading to systems such as pyrimido[1',2':1,5]pyrazolo[3,4-c]pyridines. researchgate.net Similarly, intramolecular reactions can lead to the formation of pyrazolo[3,4-b]pyridines or pyrazolo[1,5-a]pyrimidines. mdpi.comresearchgate.net
Another approach involves multi-component reactions where the pyrazolo-pyridine core acts as one of the components. The presence of reactive sites, such as the 2-chloro group and the pyrazole N-H, allows for sequential or one-pot reactions to build additional rings. For example, the reaction of a 5-aminopyrazole with an α,β-unsaturated aldehyde and a cyclic 1,3-diketone can lead to the formation of fused pyranopyridine derivatives. researchgate.net These methods provide efficient access to complex molecular architectures from the relatively simple this compound starting point. bohrium.com
Structure Activity Relationship Sar Elucidations of 2 Chloro 3 1h Pyrazol 4 Yl Pyridine Analogues
Impact of Substituent Position and Nature on Biological Activities
The biological activity of 2-chloro-3-(1H-pyrazol-4-yl)pyridine analogues is highly sensitive to the nature and position of various substituents. Research has focused on modifying three principal regions of the molecule: the "top" pendant group (often attached to the 2-position of the pyridine (B92270) ring), the central pyridine "core," and the "bottom" pendant group (attached to the N1-position of the pyrazole (B372694) ring). nih.gov
Studies on a series of pyrazol-4-yl-pyridine derivatives as M4 PAMs revealed that subtle modifications can lead to significant changes in functional activity. nih.gov While the binding affinity (pKB) for the allosteric site on the M4 receptor remained relatively consistent (6.3-6.5) across a set of six analogues, their potency in functional assays showed greater variability. nih.gov For instance, compounds featuring a cyano moiety on the pyridine core generally demonstrated improved potency compared to their methylated counterparts. nih.gov Similarly, N-alkylation of a lactam functionality with a fluoroalkyl chain was found to slightly improve potency. nih.gov These findings suggest that while core binding may be tolerant of minor changes, the ability of the compound to induce a functional response is more finely tuned by the electronic and steric properties of its substituents. nih.gov
A detailed investigation into the common 2-phenyl-3-(1H-pyrazol-4-yl)pyridine scaffold further underscored the importance of substituent placement. nih.gov Key SAR findings from this work include:
Pyridine Core: The position of the nitrogen atom within the central pyridine ring is critical. A direct comparison between isomers showed that altering the nitrogen's location can lead to a significant drop in baseline activity, potency, and maximal effect. nih.gov
Pyrazole Ring: The integrity of the pyrazole ring is important for activity. Replacing the 1H-pyrazole moiety with a 1,2,3-triazole ring resulted in a decrease in potency, baseline activity, and the maximal response. nih.gov
Top Pendant: Modifications to the group at the 2-position of the pyridine ring yield diverse allosteric profiles. An isoindolin-1-one (B1195906) analogue was identified as a highly potent modulator, increasing the potency of acetylcholine (B1216132) (ACh) by over 370-fold. In contrast, analogues containing a nitroaniline or an indolin-2-one group exhibited very little allosteric agonism, acting more as "pure" PAMs that primarily increase the potency of the endogenous ligand without activating the receptor on their own. nih.gov
The following tables summarize the pharmacological data for representative analogues, illustrating the impact of specific structural modifications.
| Compound | Core Modification (Pyridine Ring) | Lactam Modification | Binding Affinity (pKB) | Binding Cooperativity (logαACh) | Functional Potency (EC50, nM) |
|---|---|---|---|---|---|
| 8 | Methyl | N-H | 6.3 ± 0.1 | 1.38 ± 0.13 | 202 |
| 9 | Methyl | N-Methyl | 6.4 ± 0.1 | 1.43 ± 0.10 | 101 |
| 10 | Cyano | N-H | 6.5 ± 0.1 | 1.56 ± 0.14 | 76 |
| 11 | Cyano | N-Methyl | 6.5 ± 0.1 | 1.55 ± 0.10 | 65 |
| 12 | Cyano | N-Fluoroethyl | 6.4 ± 0.1 | 1.74 ± 0.11 | 33 |
| 13 | Cyano | N-Fluoropropyl | 6.3 ± 0.1 | 1.69 ± 0.15 | 42 |
| Compound | Top Pendant (at Pyridine 2-position) | Change in ACh Potency (ΔpEC50) | Change in Baseline (ΔBaseline) | Change in Max Effect (ΔEmax) |
|---|---|---|---|---|
| 6j | Phenyl | 1.64 | Low | Weak Effect |
| 6l | Nitroaniline | 1.97 | Low | Weak Effect |
| 6m | Aniline | 1.91 | Significant Increase | Significant Increase |
| 6s | Isoindolin-1-one | 2.57 (>370-fold) | Increase | - |
| 6t | N-fluoroethyl-isoindolin-1-one | 2.11 (129-fold) | Increase | - |
| 6u | Indolin-2-one | 1.66 | Low | Weak Effect |
Conformational Analysis and its Correlation with Receptor Binding and Enzyme Inhibition
The mechanism of action for this compound analogues as allosteric modulators is intrinsically linked to the conformational state of their target receptor. Rather than competing with the endogenous ligand at the primary (orthosteric) binding site, these compounds bind to a distinct, topographically separate allosteric site. nih.gov This binding event induces or stabilizes a specific three-dimensional shape of the receptor that alters its function.
For M4 receptor PAMs, binding of the pyrazol-4-yl-pyridine ligand stabilizes a receptor conformation that is more favorable for the binding of agonists like acetylcholine. nih.gov This is evidenced by the observation that in the presence of these PAMs, the binding of radiolabeled antagonists is significantly reduced. The receptor conformation stabilized by the PAM has a higher affinity for agonists and a lower affinity for antagonists, which is the hallmark of positive allosteric modulation. nih.gov
While specific conformational analyses detailing the torsional angles and rotameric states of the this compound scaffold are not extensively detailed in the literature, significant insights have been gained from structural biology. Cryo-electron microscopy studies on the M4 mAChR have revealed the binding modes for various allosteric modulators and provided a structural basis for understanding receptor activation. nih.gov These studies confirm that allosteric modulators bind in a pocket that is distinct from the ACh binding site and show how this interaction can reshape the receptor to enhance G-protein coupling and downstream signaling. nih.gov The activity of the pyrazol-4-yl-pyridine analogues is therefore directly correlated with their ability to fit within this allosteric pocket and induce the conformational changes necessary for potentiation of the receptor's response to its natural ligand.
Ligand Efficiency and Lipophilic Efficiency in Structure Optimization
In modern drug discovery, the optimization of a lead compound is a multidimensional challenge that balances potency with physicochemical properties to ensure favorable absorption, distribution, metabolism, and excretion (ADME). Two key metrics used to guide this process are Ligand Efficiency (LE) and Lipophilic Efficiency (LLE).
Ligand Efficiency (LE) measures the binding energy of a compound per heavy (non-hydrogen) atom. It provides an assessment of how efficiently a molecule's size is used to achieve binding affinity. A higher LE value is generally desirable, especially in early-stage discovery, as it suggests a greater potential for optimization.
Lipophilic Efficiency (LLE) , also known as LipE, relates the potency of a compound to its lipophilicity (typically measured as logP or logD). It is calculated as pIC50 (or pKi) - logP. This metric is crucial because excessive lipophilicity is often associated with poor solubility, metabolic instability, and off-target toxicity. An effective drug candidate should gain potency without a proportional increase in lipophilicity, resulting in a high LLE value.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying the key physicochemical properties (descriptors) that influence activity, a predictive QSAR model can be built to forecast the potency of new, yet-to-be-synthesized analogues.
For a series like the this compound analogues, a QSAR study would involve calculating a range of molecular descriptors for each compound, such as:
Electronic descriptors: (e.g., partial charges, dipole moment) which describe the electronic aspects of the molecule and its ability to engage in electrostatic or hydrogen bonding interactions.
Steric descriptors: (e.g., molecular volume, surface area) which describe the size and shape of the molecule, crucial for its fit into a receptor binding pocket.
Hydrophobic descriptors: (e.g., logP) which quantify the lipophilicity of the molecule, affecting both receptor binding and pharmacokinetic properties.
These descriptors would then be statistically correlated with the measured biological activity (e.g., pKB, pEC50) using methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS).
While a specific QSAR model for this compound analogues as M4 PAMs has not been reported in the reviewed literature, the methodology has been successfully applied to other pyridine and pyrazole-containing heterocyclic systems. nih.govresearchgate.net For example, a QSAR study on nicotine (B1678760) derivatives demonstrated that nAChR affinity could be successfully modeled using a combination of a lipophilicity parameter (π) and a steric descriptor representing the volume of the substituent. researchgate.net Such studies highlight the potential of QSAR to deconstruct the SAR into its fundamental physicochemical components. A validated QSAR model for the pyrazol-4-yl-pyridine series would be a powerful tool for predictive design, enabling researchers to prioritize the synthesis of novel analogues with the highest probability of improved potency and a desirable pharmacological profile, thereby accelerating the discovery of new therapeutic agents.
Biological Activity Spectrum of 2 Chloro 3 1h Pyrazol 4 Yl Pyridine Derivatives: in Vitro Mechanistic Investigations
In Vitro Antimicrobial and Antibacterial Potencies
Derivatives of the pyrazolo[3,4-b]pyridine scaffold have demonstrated notable efficacy against a variety of microbial pathogens in laboratory settings. The specific nature of their activity, from broad-spectrum antibacterial action to targeted tuberculostatic effects, highlights their potential as lead compounds for new antimicrobial agents.
In vitro testing of certain 1H-pyrazolo[3,4-b]pyridine derivatives has revealed a distinct pattern of activity against different types of bacteria. nih.govresearchgate.net Studies involving 25 strains of anaerobic bacteria and 25 strains of aerobic bacteria showed that these compounds possess elevated activity against anaerobic bacteria but low activity against aerobic bacteria. nih.govresearchgate.net This selective potency suggests a mechanism of action that is more effective in oxygen-deprived environments, a characteristic of many significant human infections.
Table 1: In Vitro Antibacterial Activity of 1H-Pyrazolo[3,4-b]pyridine Derivatives
| Bacterial Type | Number of Strains Tested | Observed Activity Level |
|---|---|---|
| Anaerobic Bacteria | 25 | Elevated |
The global health threat posed by tuberculosis, particularly multidrug-resistant strains, necessitates the discovery of novel therapeutic agents. Certain pyrazolo-pyridine derivatives have been evaluated for their in vitro tuberculostatic activity. nih.govresearchgate.net The minimal inhibitory concentration (MIC) values for these compounds were found to be in the range of 22-100 µg/cm³. nih.govresearchgate.net Further research has confirmed that 2,4-disubstituted pyridine (B92270) derivatives can exhibit significant bactericidal activity against Mycobacterium tuberculosis, including strains located intracellularly within human macrophages and those forming biofilms. frontiersin.org
Beyond their specific action against anaerobic and tubercle bacilli, various pyrazole (B372694) and pyridine derivatives have shown a wider range of antimicrobial activities. nih.govnih.gov Studies on haloaminopyrazole derivatives demonstrated a broad spectrum of action against both Gram-positive (Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (Pseudomonas aeruginosa, Escherichia coli) bacterial strains. nih.gov Similarly, newly synthesized pyrazole derivatives have shown considerable activity against a panel of microbes including Bacillus subtilis, Klebsiella pneumoniae, Candida albicans, and Aspergillus flavus. nih.gov Certain pyridinone and pyrazole derivatives have been identified as particularly promising agents against B. subtilis and Proteus vulgaris. johnshopkins.edu The development of quinazolone pyridiniums has also yielded compounds with strong potency against S. aureus, E. coli, and P. aeruginosa. mdpi.com
Table 2: Broad-Spectrum Antimicrobial Activity of Selected Pyrazole-Pyridine Derivatives
| Compound Type | Test Organism | Activity Noted |
|---|---|---|
| Haloaminopyrazole Derivatives | Staphylococcus aureus | Active |
| Haloaminopyrazole Derivatives | Escherichia coli | Active |
| Novel Pyrazole Derivatives | Bacillus subtilis | Active |
| Novel Pyrazole Derivatives | Candida albicans | Active |
| Pyridinone Derivatives | Proteus vulgaris | Active |
In Vitro Antineoplastic and Cytotoxic Effects
The cytotoxic potential of 2-Chloro-3-(1H-pyrazol-4-yl)pyridine derivatives against cancer cells has been a key area of investigation. These compounds have been shown to interfere with fundamental cellular processes that are critical for cancer cell survival and proliferation, such as apoptosis and kinase signaling pathways.
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. Several studies have demonstrated that pyrazole-pyridine derivatives can effectively induce apoptosis in various cancer cell lines. For instance, a cyanopyridine–pyrazole conjugate was shown to cause a significant increase in apoptotic cell death in HepG2 (liver cancer) cells. nih.gov This compound induced 52.7% apoptosis, with the majority of cell death occurring during late apoptosis. nih.gov Mechanistic studies on related pyrazole derivatives have revealed that this pro-apoptotic activity is often mediated by disrupting the balance of Bcl-2 family proteins, leading to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. researchgate.netmdpi.com This disruption ultimately leads to the activation of caspases, which execute the apoptotic process. nih.govmdpi.com Flow cytometry studies have confirmed that treatment with pyrazolo[3,4-d]pyridazine derivatives can lead to a substantial increase in the percentage of apoptotic cells in lung cancer cell lines (A549) compared to untreated cells. nih.gov
Table 3: Pro-Apoptotic Effects of Pyrazole-Pyridine Derivatives on Cancer Cell Lines
| Compound Type | Cell Line | Effect |
|---|---|---|
| Cyanopyridine–pyrazole conjugate | HepG2 (Liver Cancer) | 52.7% total apoptosis induced. nih.gov |
| Pyrazolo[3,4-d]pyridazine derivative | A549 (Lung Cancer) | Significant increase in apoptotic cells. nih.gov |
| Pyrazolo[4,3-f]quinoline derivative | HT29 (Colon Cancer) | Increased Bax, decreased Bcl-2 levels. researchgate.net |
Many cancers are driven by the aberrant activity of protein kinases. Consequently, kinase inhibitors are a major focus of cancer drug development. Derivatives of this compound have been investigated as inhibitors of key kinases involved in cancer progression, such as Fms-like tyrosine kinase 3 (FLT3) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).
Imidazo[1,2-a]pyridine-thiophene derivatives have been identified as potent, type-I inhibitors of FLT3 and its clinically relevant mutants that cause resistance to treatment in acute myeloid leukemia (AML). nih.gov These compounds have demonstrated anti-proliferative activity against AML cell lines driven by these mutations. nih.gov Similarly, various pyrazole-pyridine scaffolds have been explored as inhibitors of VEGFR2, a key mediator of angiogenesis, which is the process of forming new blood vessels that tumors need to grow. wikipedia.org Pyrazolo[3,4-d]pyrimidine derivatives have been reported as a promising scaffold for developing new VEGFR-2 inhibitors, with some compounds showing potency comparable to existing drugs like sorafenib. nih.gov
Table 4: Kinase Inhibition by Pyrazole-Pyridine Derivatives in Cell-Based Assays
| Compound Scaffold | Target Kinase | Biological Context |
|---|---|---|
| Imidazo[1,2-a]pyridine-thiophene | FLT3 and FLT3 mutants | Acute Myeloid Leukemia (AML) nih.gov |
| Pyrazolo[3,4-d]pyrimidine | VEGFR-2 | Angiogenesis nih.gov |
Modulation of Specific Receptor and Enzyme Functionality
The structural scaffold of this compound has proven to be a versatile template for the design of molecules that can interact with a variety of biological targets. These interactions range from allosteric modulation of G-protein coupled receptors to the inhibition of key enzymes involved in neurotransmission and disease pathogenesis.
Glycine (B1666218) Transporter 1 (GlyT1) Inhibition Mechanisms
The 2-chloro-pyridine scaffold is a key feature in a novel class of potent Glycine Transporter 1 (GlyT1) inhibitors. The mechanism of GlyT1 inhibition by these derivatives leads to an increase in the synaptic concentration of glycine. srce.hr Glycine acts as a co-agonist at N-methyl-D-aspartate (NMDA) receptors, and its increased availability enhances NMDA receptor-mediated neurotransmission. srce.hr This is a therapeutic strategy being explored for conditions associated with NMDA receptor hypofunction.
The design of these inhibitors was initiated from the compound 2-chloro-N-{(S)-phenyl[(2S)-piperidin-2-yl]methyl}-3-(trifluoromethyl)benzamide. nih.gov Through a process of scaffold hopping and optimization, which included the introduction of heteroaromatic rings, a highly potent derivative was identified: 3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide. nih.gov This compound demonstrated a powerful GlyT1 inhibitory activity with an IC50 value of 1.8 nM. nih.gov
The inhibitory mechanism is competitive, with the compounds binding to the glycine transporter and preventing the reuptake of glycine from the synaptic cleft into glial cells and presynaptic neurons. srce.hrmdpi.com This leads to a sustained elevation of extracellular glycine levels, thereby potentiating the activity of NMDA receptors. srce.hr
| Compound | Core Structure Modification | GlyT1 Inhibitory Activity (IC50) |
| Starting Compound (2) | 2-chloro-N-{(S)-phenyl[(2S)-piperidin-2-yl]methyl}-3-(trifluoromethyl)benzamide | - |
| Optimized Compound (7w) | 3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide | 1.8 nM |
Androgen Receptor (AR) Antagonism
Derivatives of this compound have been developed as potent antagonists of the Androgen Receptor (AR), a key target in the treatment of prostate cancer. nih.govmdpi.com The mechanism of action of these compounds involves blocking the binding of androgens to the AR, thereby inhibiting the downstream signaling pathways that promote tumor growth.
One series of compounds, 2-(1-(3-Chloro-4-cyanophenyl)-1H-pyrazol-3-yl)acetamides, was designed through scaffold hopping from known AR ligand-binding pocket (LBP) antagonists. nih.gov These derivatives exhibit potent AR antagonistic activities, with IC50 values as low as 69 nM. nih.gov Notably, some of these compounds are effective against antiandrogen-resistant forms of prostate cancer and may target a non-LBP site on the AR, potentially the binding function 3 (BF3) site. nih.gov
Another series of 3-(4-fluorophenyl)-1H-pyrazole derivatives has also been synthesized and evaluated for their antiproliferative activity against prostate cancer cell lines. nih.gov These compounds were shown to downregulate the expression of prostate-specific antigen (PSA), a key biomarker of AR activity. nih.gov For example, compound 10e from this series selectively inhibited the growth of LNCaP prostate cancer cells with an IC50 value of 18 μmol/l and achieved a PSA downregulation rate of 46%. nih.gov
| Compound Series | Design Strategy | AR Antagonistic Activity (IC50) |
| 2-(1-(3-Chloro-4-cyanophenyl)-1H-pyrazol-3-yl)acetamides | Scaffold hopping from LBP antagonists | up to 69 nM |
| 3-(4-fluorophenyl)-1H-pyrazole derivatives | Modification of a known AR antagonist scaffold | 18 μmol/l (for compound 10e) |
Investigations into Other Enzyme Inhibitory Activities (e.g., Monoamine Oxidase, LRRK2, HIV-1 Integrase, InhA)
The versatility of the pyrazole-pyridine scaffold extends to the inhibition of enzymes from various classes, including those involved in infectious diseases.
HIV-1 Integrase Inhibition: Certain 4-chloro-N-(4-oxopyrimidin-2-yl)-2-mercaptobenzenesulfonamide derivatives have been synthesized and evaluated as potential inhibitors of HIV-1 integrase. nih.gov This enzyme is crucial for the replication of the HIV virus. Several compounds in this series demonstrated inhibitory activity against HIV-1 integrase with IC50 values in the micromolar range (3.3-63.0 μM). nih.gov
InhA Inhibition: The 4-hydroxy-2-pyridone scaffold, which can be considered a related structure, has been identified in a new class of direct inhibitors of the mycobacterial enoyl-acyl carrier protein reductase (InhA). nih.govresearchgate.net InhA is a key enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis. These compounds bind to InhA in an NADH-dependent manner and block the enoyl-substrate binding pocket. nih.gov The lead compound, NITD-916, directly inhibits InhA in a dose-dependent manner and is active against isoniazid-resistant clinical isolates of M. tuberculosis. nih.gov
No specific studies detailing the inhibitory activity of this compound derivatives against Monoamine Oxidase or LRRK2 were identified in the reviewed literature.
| Enzyme Target | Compound Class | Inhibitory Activity (IC50) |
| HIV-1 Integrase | 4-chloro-N-(4-oxopyrimidin-2-yl)-2-mercaptobenzenesulfonamide derivatives | 3.3-63.0 μM |
| InhA | 4-hydroxy-2-pyridone derivatives | 0.59 μM (for NITD-564) |
In Vitro Anti-inflammatory Activity
The pyrazole nucleus is a well-established pharmacophore in the development of anti-inflammatory agents. mdpi.comrjpbr.com Various pyrazole derivatives have demonstrated significant in vitro anti-inflammatory activity, often through the inhibition of cyclooxygenase (COX) enzymes.
In a study of novel pyrazole analogues, the compound 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide exhibited superior anti-inflammatory activity when compared to the standard drug, diclofenac (B195802) sodium. nih.gov While not a direct derivative of this compound, this finding highlights the inherent potential of the pyrazole scaffold to be developed into potent anti-inflammatory agents. The anti-inflammatory effects of pyrazole derivatives are often attributed to their ability to inhibit key inflammatory mediators.
| Compound | In Vitro Anti-inflammatory Activity |
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | Better activity than diclofenac sodium |
Computational Chemistry and Molecular Modeling Studies of 2 Chloro 3 1h Pyrazol 4 Yl Pyridine Systems
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, offering a balance between accuracy and computational cost for studying molecular systems. It is extensively used to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and to analyze the electronic characteristics of molecules like 2-Chloro-3-(1H-pyrazol-4-yl)pyridine.
Geometry Optimization: The initial step in most computational analyses is to find the ground-state molecular geometry, which corresponds to the minimum energy conformation of the molecule. For pyrazole (B372694) and pyridine (B92270) derivatives, DFT methods, particularly using hybrid functionals like B3LYP with basis sets such as 6-311G(d,p) or 6-311++G(d,p), are employed to accurately predict geometric parameters. nih.govscispace.com In the case of this compound, optimization would reveal crucial information about the bond lengths, bond angles, and the dihedral angle between the pyridine and pyrazole rings. Studies on related molecules like 4-chloro-1H-pyrazole have utilized the B3LYP++G(d,p) basis set for theoretical analysis. researchgate.net This process is fundamental, as the optimized structure is the basis for all subsequent property calculations.
Electronic Structure Analysis: Once the geometry is optimized, DFT is used to explore the electronic landscape of the molecule. Key properties investigated include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity. The energy of the HOMO relates to its electron-donating ability, while the LUMO's energy relates to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability and reactivity. nih.govresearchgate.net A large gap suggests high stability, whereas a small gap indicates a more reactive molecule.
Molecular Electrostatic Potential (MEP): MEP maps are color-coded diagrams that illustrate the charge distribution across a molecule. They are invaluable for identifying electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) sites. researchgate.net For this compound, the MEP would likely show negative potential around the nitrogen atoms of both rings, indicating their role as hydrogen bond acceptors, and positive potential around the pyrazole N-H proton.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge transfer interactions, bond strengths, and intramolecular stabilization energies. nih.gov It helps to understand the delocalization of electron density between different parts of the molecule, such as from the lone pairs of nitrogen atoms into anti-bonding orbitals of the rings.
| Parameter | Typical DFT Functional/Basis Set | Information Obtained |
| Geometry Optimization | B3LYP/6-311++G(d,p) | Provides the lowest energy 3D structure, including bond lengths, bond angles, and dihedral angles. Essential for accurate subsequent calculations. researchgate.net |
| FMO Analysis (HOMO/LUMO) | B3LYP/6-311++G(d,p) | Determines the energy gap (ΔE), which correlates with chemical reactivity and stability. Identifies electron-donating and electron-accepting regions. nih.gov |
| Molecular Electrostatic Potential (MEP) | B3LYP/6-311++G(d,p) | Maps the electrostatic potential onto the electron density surface, revealing sites for electrophilic and nucleophilic attack and hydrogen bonding. researchgate.net |
| Natural Bond Orbital (NBO) | B3LYP/6-311++G(d,p) | Analyzes intramolecular charge transfer, hyperconjugative interactions, and delocalization of electron density, explaining molecular stability. nih.gov |
Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction
To explore the potential of this compound as a biologically active agent, molecular docking and molecular dynamics (MD) simulations are indispensable tools. These methods predict how the molecule (ligand) might bind to a biological target, such as a protein or enzyme, and assess the stability of this interaction. malariaworld.org
Molecular Docking: This technique computationally places a ligand into the binding site of a receptor in various orientations and conformations. A scoring function is then used to estimate the binding affinity for each pose, predicting the most favorable binding mode. For pyrazole- and pyridine-containing compounds, docking studies have been used to identify potential inhibitors for a wide range of targets, including:
Butyrylcholinesterase researchgate.net
Carbonic anhydrase nih.gov
Heat Shock Protein 90α (Hsp90α) researchgate.net
SARS-CoV-2 main protease nih.gov
A docking study of this compound would involve identifying key interactions, such as hydrogen bonds (e.g., involving the pyrazole N-H or pyridine nitrogen) and hydrophobic interactions, with amino acid residues in the target's active site. The resulting binding energy score provides a quantitative estimate of the binding affinity.
Molecular Dynamics (MD) Simulations: While docking provides a static snapshot of the binding pose, MD simulations offer a dynamic view of the ligand-receptor complex over time. Starting from the best-docked pose, an MD simulation calculates the atomic motions of the system, providing insights into the stability and flexibility of the complex. ajchem-a.com Key analyses from MD simulations include:
Root-Mean-Square Deviation (RMSD): Tracks the conformational changes of the protein and ligand over time. A stable RMSD value suggests that the complex has reached equilibrium and the ligand remains securely bound. plos.org
Root-Mean-Square Fluctuation (RMSF): Measures the fluctuation of individual amino acid residues, identifying which parts of the protein are flexible and which are stabilized by the ligand's presence.
Hydrogen Bond Analysis: Monitors the formation and breaking of hydrogen bonds between the ligand and receptor throughout the simulation, confirming the persistence of key interactions identified in docking.
These simulations are crucial for validating the docking results and understanding the dynamic behavior that governs molecular recognition. nih.gov
Prediction of Spectroscopic Properties (NMR, IR, UV-Vis) and Validation
Computational methods can accurately predict the spectroscopic signatures of a molecule, which is vital for validating its experimental characterization. DFT calculations are commonly used to simulate NMR, IR, and UV-Vis spectra.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shifts (¹H and ¹³C). nih.gov Theoretical calculations on related structures like 4-halogenated-1H-pyrazoles show good agreement between computed and experimental ¹H NMR data. researchgate.netmdpi.com For this compound, this method would predict the chemical shifts for each proton and carbon atom, aiding in the assignment of experimental spectra.
IR Spectroscopy: DFT calculations can compute the vibrational frequencies of a molecule. These theoretical frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and the gas-phase nature of the calculation. Therefore, they are typically scaled by an empirical factor to improve correlation with experimental data recorded in the solid state. nih.govnih.gov Comparing the calculated and experimental IR spectra helps in assigning specific vibrational modes, such as N-H stretching in the pyrazole ring or C-Cl stretching. mdpi.com
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to predict electronic absorption spectra (UV-Vis). nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. For a molecule like this compound, TD-DFT can predict the wavelength of maximum absorption (λmax), which corresponds to π→π* and n→π* transitions within the aromatic system. researchgate.net These predictions are valuable for interpreting experimental UV-Vis spectra. mdpi.com
| Spectroscopic Technique | Computational Method | Predicted Parameters and Purpose |
| NMR (¹H, ¹³C) | DFT (GIAO) | Calculates chemical shifts. Aids in the assignment of complex experimental spectra and confirms the molecular structure. nih.gov |
| IR (Infrared) | DFT | Computes vibrational frequencies. After scaling, these values are used to assign experimental absorption bands to specific molecular vibrations (e.g., stretching, bending). nih.govmdpi.com |
| UV-Vis | TD-DFT | Predicts electronic transition energies and the corresponding absorption wavelengths (λmax). Helps to understand the electronic structure and interpret experimental spectra. researchgate.net |
In Silico Screening and Virtual Library Design
This compound can serve as a core scaffold for the design of new molecules with desired biological activities. In silico screening and virtual library design are efficient strategies for exploring a vast chemical space to identify promising drug candidates before committing to costly and time-consuming synthesis. malariaworld.org
The process typically involves these steps:
Scaffold-Based Library Generation: A virtual library is created by computationally adding a variety of substituents (R-groups) to different positions on the this compound core. This can generate thousands or even millions of virtual compounds. cncb.ac.cn
Property Filtering: The library is filtered based on physicochemical properties and drug-likeness criteria, such as Lipinski's Rule of Five, to remove compounds with poor pharmacokinetic profiles.
Virtual Screening: The filtered library is then screened against a specific biological target. This can be done using two main approaches:
Structure-Based Virtual Screening (SBVS): Employs molecular docking to screen the library against the 3D structure of a target protein, ranking compounds based on their predicted binding affinity. mdpi.com
Ligand-Based Virtual Screening (LBVS): Uses information from known active molecules to find new ones. Methods include pharmacophore modeling and quantitative structure-activity relationship (QSAR) models. mdpi.com
This approach allows for the rapid identification of a smaller, more manageable set of high-priority candidates for synthesis and experimental testing. Studies have successfully used this strategy to design libraries of pyrazole- and pyridine-based compounds to discover novel antimalarial agents and α-glucosidase inhibitors. malariaworld.orgnih.gov
Analysis of Tautomeric Forms and Isomerism in Pyrazole Moieties
The 1H-pyrazole ring in this compound is subject to prototropic tautomerism. This phenomenon involves the migration of the acidic proton between the two nitrogen atoms (N1 and N2) of the pyrazole ring, leading to two distinct tautomeric forms. While these forms are chemically equivalent in a symmetrically substituted pyrazole, they become distinct isomers with different stabilities in unsymmetrically substituted pyrazoles.
DFT calculations are a powerful tool for studying tautomerism. researchgate.net By calculating the total electronic energy of each tautomer, researchers can determine their relative stabilities. The tautomer with the lower calculated energy is predicted to be the more stable and, therefore, the predominant form at equilibrium. nih.gov
Computational studies on pyrazoline tautomers have shown that one form is often significantly more stable than others. researchgate.net For pyrazole itself, the energy difference between tautomers can be small, but substitution patterns, intramolecular interactions (like hydrogen bonding), and solvent effects can significantly influence the equilibrium. mdpi.com A computational analysis of this compound would involve:
Optimizing the geometry of each possible tautomer.
Calculating the relative energies (ΔE) and Gibbs free energies (ΔG) in the gas phase and in various solvents using a continuum solvation model (like PCM).
Predicting the equilibrium constant (Keq) to estimate the population of each tautomer under different conditions.
Understanding the predominant tautomeric form is crucial as it dictates the molecule's shape, electronic properties, and hydrogen bonding capabilities, all of which directly impact its interaction with biological targets.
Advanced Applications and Potential Role in Specialized Chemical Fields
Contribution to Agrochemical Development: Insecticides and Herbicides
The pyrazole (B372694) and pyridine (B92270) moieties are well-established pharmacophores in the agrochemical industry, contributing to the development of a wide range of pesticides. researchgate.netnih.gov The combination of these two rings in a single molecule, as seen in 2-chloro-3-(1H-pyrazol-4-yl)pyridine, offers a promising scaffold for creating new active ingredients for crop protection. clockss.org
Insecticides:
Derivatives of pyrazole are known to be effective insecticides, with some acting as chloride channel blockers or sodium channel blockers in insects. clockss.org The pyridine ring is also a key component in several commercial insecticides. nih.govresearchgate.net Research has shown that compounds incorporating a 1-(3-chloropyridin-2-yl)-1H-pyrazol moiety exhibit insecticidal properties. mdpi.com The specific substitution pattern and the presence of the chloro group on the pyridine ring can enhance the binding affinity of these molecules to insect nicotinic acetylcholine (B1216132) receptors, a common target for insecticides.
For example, novel N-pyridylpyrazole thiazole (B1198619) derivatives have been synthesized and evaluated for their insecticidal activity. mdpi.com These complex molecules, which can be synthesized from precursors related to the 2-chloro-pyridine and pyrazole structures, have shown promising results against various pests.
Herbicides:
In the realm of herbicides, pyrazole derivatives have been successfully commercialized as inhibitors of critical plant enzymes such as 4-hydroxyphenylpyruvate dioxygenase (HPPD) and protoporphyrinogen (B1215707) oxidase (PPO). clockss.org The structural features of this compound make it a valuable starting point for the synthesis of new herbicidal compounds. The development of pyrazole-based herbicides often involves creating pro-drugs that are metabolically converted to the active herbicidal agent in the plant. clockss.org
The following table summarizes the classes of agrochemicals derived from pyrazole structures and their modes of action.
| Agrochemical Class | Mode of Action | Representative Compounds/Targets |
| Herbicides | HPPD Inhibition | Pyrasulfotole, Topramezone |
| PPO (Protox) Inhibition | Pyraflufen-ethyl, Fluazolate | |
| ALS Inhibition | Various | |
| Fungicides | Complex 2 Respiration Inhibition | |
| Complex 3 Respiration Inhibition | ||
| Insecticides | Chloride Channel Blockers | Fiproles |
| Sodium Channel Blockers | Pyrazolines |
Role in Medicinal Chemistry Lead Optimization and Drug Discovery Initiatives
The 2-phenyl-3-(1H-pyrazol-4-yl)pyridine scaffold is a key structural motif in the development of positive allosteric modulators (PAMs) for the M4 muscarinic acetylcholine receptor (M4 mAChR), a target for treating neurodevelopmental and neurodegenerative diseases like schizophrenia and Alzheimer's disease. nih.gov The this compound core provides a rigid framework that can be systematically modified to optimize potency, selectivity, and pharmacokinetic properties. nih.gov
Lead optimization efforts often involve making structural modifications to different regions of the core scaffold. nih.govacs.org For instance, alterations to the pyrazole ring, such as substitution or replacement with a triazole moiety, have been explored to fine-tune the allosteric properties of these compounds. nih.gov Similarly, modifications to the pyridine ring can significantly impact the molecule's ability to potentiate the response to the endogenous ligand, acetylcholine. nih.gov
Furthermore, pyrazole-pyridine structures are investigated as inhibitors for various kinases, which are crucial targets in oncology. The general structure of a pyridine derivative can be tailored to achieve potent inhibition of specific kinases like VEGFR-2, which is involved in angiogenesis. wikipedia.org The introduction of a pyrazole group can influence the binding mode and selectivity of these inhibitors.
The table below highlights some of the therapeutic targets and the corresponding activities of compounds containing the pyrazole-pyridine scaffold.
| Therapeutic Target | Compound Class/Activity |
| M4 Muscarinic Acetylcholine Receptor | Positive Allosteric Modulators (PAMs) |
| Glycine (B1666218) Transporter 1 (GlyT1) | Inhibitors |
| Kinases (e.g., VEGFR-2, PI3K/mTOR) | Inhibitors |
Research into a novel Glycine Transporter 1 (GlyT1) inhibitor, 3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide, demonstrated potent inhibitory activity with an IC50 of 1.8 nM. nih.gov This compound, derived from a scaffold related to this compound, showed significant effects in rodent models for schizophrenia. nih.gov Similarly, a 7-azaindazole derivative, N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide, has been identified as a highly potent PI3K/mTOR dual inhibitor for the treatment of acute myeloid leukemia. researchgate.net
Integration into Materials Science Research, including Metal-Organic Framework (MOF) Ligands
In materials science, the ability to design and synthesize molecules that can self-assemble into highly ordered structures is of paramount importance. Metal-Organic Frameworks (MOFs) are a class of crystalline materials constructed from metal ions or clusters coordinated to organic ligands. digitellinc.com The properties of MOFs, such as porosity, stability, and catalytic activity, are dictated by the nature of the metal and the organic linker.
The this compound molecule possesses key features that make it an attractive candidate for a bifunctional organic ligand in MOF synthesis. The pyrazole and pyridine rings both contain nitrogen atoms that can coordinate to metal centers. digitellinc.comrsc.org The specific arrangement of these nitrogen atoms allows for the formation of diverse and potentially novel network topologies.
Pyrazolate-based ligands are known to form robust MOFs with exceptional stability. acs.org For instance, a copper-pyrazolate MOF, PCN-300, has demonstrated remarkable stability in aqueous solutions across a wide pH range and has shown catalytic activity. acs.org The pyridine moiety is also a common building block in MOF chemistry, contributing to the formation of various frameworks with interesting photoluminescent properties. rsc.org
The combination of both a pyrazole and a pyridine unit in a single T-shaped bifunctional linker has been used to synthesize chiral MOFs. hhu.de These materials are of interest for applications in enantioselective separation and catalysis. hhu.de The rigid structure of the this compound backbone could be exploited to create MOFs with well-defined pore structures and functionalities, potentially leading to applications in gas storage, separation, and heterogeneous catalysis. digitellinc.com
The following table summarizes the potential roles of pyrazole and pyridine moieties as ligands in MOF construction.
| Ligand Moiety | Role in MOF Construction | Potential MOF Properties |
| Pyrazole | Coordination to metal centers via nitrogen atoms. | High thermal and chemical stability, catalytic activity. |
| Pyridine | Coordination to metal centers, structural diversity. | Photoluminescence, defined network topologies. |
| Combined Pyrazole-Pyridine | Bifunctional, T-shaped linker. | Chirality, potential for novel topologies, enantioselective applications. |
Future Research Directions and Challenges in 2 Chloro 3 1h Pyrazol 4 Yl Pyridine Chemistry
Development of Innovative and Sustainable Synthetic Pathways
A primary challenge in the synthesis of complex heterocyclic systems like 2-chloro-3-(1H-pyrazol-4-yl)pyridine is the development of efficient, cost-effective, and environmentally benign methodologies. Traditional synthetic routes, while effective, often involve multiple steps, harsh reaction conditions, and the use of stoichiometric, toxic reagents.
Future research will focus on several key areas to address these limitations:
C-H Activation/Functionalization: Direct C-H bond activation and functionalization are emerging as powerful tools for molecular synthesis. Applying these strategies to the pyrazole (B372694) or pyridine (B92270) rings would allow for the late-stage introduction of functional groups, bypassing the need for pre-functionalized starting materials and offering more direct routes to novel analogs. mdpi.com
Flow Chemistry: Continuous flow synthesis offers advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. Adapting known synthetic routes or developing new ones for a flow chemistry setup could lead to more efficient and safer production of this compound intermediates and final products.
Eco-Friendly Catalysis: The use of greener catalysts, such as biocatalysts (enzymes) or recyclable metal catalysts like those based on iron instead of precious metals (e.g., palladium), is a critical direction. vulcanchem.com Research into catalytic decarboxylation using recyclable nanoparticles, for instance, could reduce heavy metal waste associated with certain synthetic steps. vulcanchem.com
| Methodology | Description | Key Future Challenge/Direction | Sustainability Benefit |
|---|---|---|---|
| Classical Synthesis (e.g., Vilsmeier-Haack) | Multi-step condensation and cyclization reactions. nih.govmdpi.com | Reducing reliance on harsh reagents (e.g., POCl₃) and improving atom economy. | Low |
| Multicomponent Reactions (MCRs) | One-pot combination of ≥3 reactants to build molecular complexity rapidly. nih.gov | Discovery of new MCRs for the specific pyrazolyl-pyridine scaffold; improving regioselectivity. | High (Step Economy) |
| C-H Activation | Direct functionalization of C-H bonds, avoiding pre-activation steps. | Achieving high site-selectivity on the electron-rich heterocyclic rings. | High (Atom Economy) |
| Flow Chemistry | Performing reactions in a continuous stream rather than a batch. | Adapting and optimizing heterogeneous catalysis for continuous production. | Medium (Safety, Scalability) |
Exploration of Novel Biological Targets and Polypharmacology Approaches
Derivatives of the pyrazole-pyridine core have demonstrated activity against a remarkable diversity of protein families, including protein kinases, G-protein coupled receptors (GPCRs), and metabolic enzymes. mdpi.comnih.gov This inherent promiscuity, rather than being a liability, presents a significant opportunity for developing novel therapeutics, particularly through polypharmacology—the concept of designing single drugs to modulate multiple targets for a synergistic therapeutic effect.
Future research in this domain will involve:
Systematic Target Deconvolution: For compounds showing potent phenotypic effects (e.g., anticancer activity), identifying the full spectrum of molecular targets is crucial. Techniques like chemical proteomics and thermal proteome profiling can uncover novel, unanticipated binding partners, moving beyond the usual suspects like kinases.
Targeting Protein-Protein Interactions (PPIs): Many disease pathways are driven by abnormal PPIs, which are notoriously difficult to target with small molecules. nih.govresearchgate.net The complex, three-dimensional nature of the pyrazolyl-pyridine scaffold makes it a promising starting point for designing inhibitors that can disrupt these large, often flat interfaces. nih.gov
Rational Polypharmacology Design: Instead of serendipitously discovering multi-target agents, a key challenge is to design them rationally. This involves identifying nodes of convergence in disease pathways and designing single molecules that inhibit multiple key targets. For example, a compound that dually inhibits PI3K and mTOR could be more effective in certain cancers than a selective inhibitor of either. researchgate.net The pyrazole scaffold is a key component in inhibitors of numerous protein kinases, making it an ideal platform for designing multi-kinase inhibitors. mdpi.commdpi.com
| Target Class | Specific Examples | Therapeutic Area | Future Opportunity |
|---|---|---|---|
| Protein Kinases | CDK2, PI3Kδ, JAK3, mTOR, BRAF. vulcanchem.comresearchgate.netrsc.orgnih.gov | Oncology, Inflammation | Design of isoform-selective or rationally designed multi-kinase inhibitors. |
| Metabolic Enzymes | Dipeptidyl peptidase-4 (DPP-4). mdpi.com | Diabetes | Exploration of other metabolic targets (e.g., in tuberculosis). asbmb.org |
| Epigenetic Targets | Histone Deacetylases (HDACs). nih.gov | Oncology | Probing selectivity against different HDAC classes and exploring combinations. |
| GPCRs | M₄ Muscarinic Acetylcholine (B1216132) Receptor (PAM). nih.gov | Neuroscience | Screening against other GPCRs; developing allosteric modulators. |
| Neuro-enzymes | Monoamine Oxidase (MAO), Acetylcholinesterase (AChE). nih.gov | Neurodegenerative Disease | Designing dual-target inhibitors for complex diseases like Alzheimer's. |
Advancements in Computational Methodologies for De Novo Design and Optimization
Computational chemistry is an indispensable tool in modern drug discovery, enabling the rapid and cost-effective design and optimization of lead compounds. For a scaffold as versatile as this compound, computational approaches are key to navigating the vast chemical space of possible derivatives.
Key challenges and future directions include:
De Novo Design: Moving beyond simple modifications of an existing scaffold, de novo design algorithms can generate entirely novel molecular structures optimized for a specific biological target's binding site. The challenge lies in ensuring these computer-generated designs are synthetically feasible. Integrating AI-driven retrosynthesis prediction tools with de novo design will be a critical step forward.
Predictive Modeling of ADMET Properties: A major cause of drug failure is poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. Advanced machine learning and quantitative structure-activity relationship (QSAR) models are needed to accurately predict these properties in silico. researchgate.net This allows chemists to prioritize compounds with favorable drug-like profiles early in the discovery process, reducing late-stage attrition.
Molecular Dynamics (MD) Simulations: While molecular docking predicts static binding poses, MD simulations provide a dynamic view of how a ligand interacts with its target over time. rsc.orgnih.gov Future advancements will involve using enhanced sampling techniques and longer-timescale simulations to more accurately predict binding affinities and understand the role of water molecules and protein flexibility in ligand recognition, guiding more subtle and effective molecular optimizations. nih.gov
Integration of Chemoinformatics and High-Throughput Screening Data for Comprehensive Structure-Function Mapping
The convergence of high-throughput screening (HTS), which can test millions of compounds against a biological target, and chemoinformatics, which analyzes chemical information and its relationship to biological activity, is revolutionizing drug discovery. j-morphology.combenthamscience.com
Future progress will be driven by:
Building Comprehensive SAR Maps: By combining HTS data from large chemical libraries with computational descriptors of molecular structure, it is possible to build comprehensive structure-activity relationship (SAR) and structure-function relationship (SFR) maps. nih.govnih.gov These maps can reveal subtle relationships between chemical features and biological activity, guiding the design of more potent and selective compounds.
AI-Driven Hit Identification and Expansion: Machine learning algorithms can be trained on HTS datasets to identify promising hit compounds that might be missed by traditional analysis. Furthermore, generative AI models can suggest novel analogs based on the learned SAR from an initial screen, intelligently expanding on primary hits to rapidly explore the surrounding chemical space.
By pursuing these research directions, the scientific community can overcome current challenges and continue to develop the this compound scaffold into a new generation of precisely targeted and effective therapeutics for a wide range of human diseases.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
